molecular formula C13H20ClNO2 B2380778 2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride CAS No. 97032-13-8

2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride

Cat. No.: B2380778
CAS No.: 97032-13-8
M. Wt: 257.76
InChI Key: BDLXXCRXTLBUTB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol This compound is known for its unique structure, which includes a phenol group substituted with dimethyl and morpholinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride typically involves the reaction of 2,6-dimethylphenol with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different alcohols or amines .

Scientific Research Applications

2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the morpholinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethyl and morpholinylmethyl groups provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLXXCRXTLBUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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